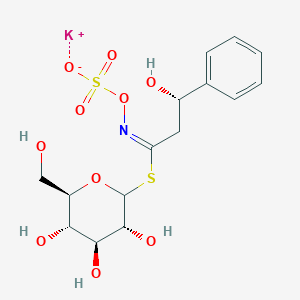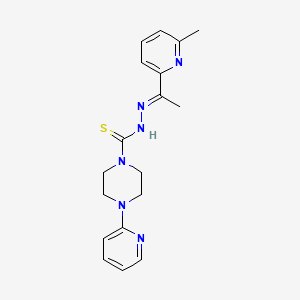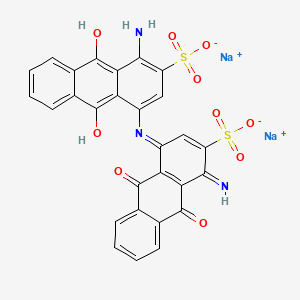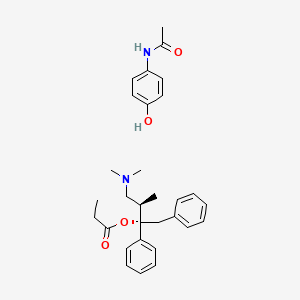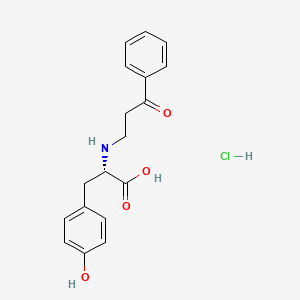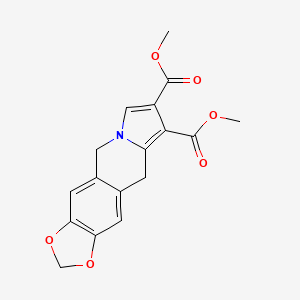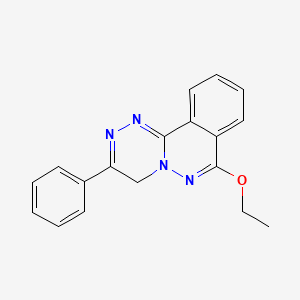
Sodium 3-(2-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)thiazol-4-yl)benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-(2-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)thiazol-4-yl)benzenesulphonate is a complex organic compound that features a thiazole ring, a benzenesulphonate group, and a hexadecyloxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(2-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)thiazol-4-yl)benzenesulphonate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Hexadecyloxyphenyl Group: This step involves the nucleophilic substitution reaction where the hexadecyloxyphenyl group is introduced to the thiazole ring.
Formation of the Benzenesulphonate Group: The benzenesulphonate group is typically introduced through sulfonation reactions involving sulfonyl chlorides and aromatic compounds.
Final Assembly: The final step involves coupling the intermediate compounds under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the benzenesulphonate group.
Reduction: Reduction reactions can occur at the carbonyl groups within the dioxopropyl moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Sodium 3-(2-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)thiazol-4-yl)benzenesulphonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, including polymers and surfactants, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Sodium 3-(2-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)thiazol-4-yl)benzenesulphonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, altering their activity and function.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole-Based Compounds: These compounds share the thiazole ring structure and exhibit similar biological activities.
Benzothiazole Derivatives: These compounds also contain a thiazole ring and are known for their antimicrobial and anticancer properties.
Uniqueness
Sodium 3-(2-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)thiazol-4-yl)benzenesulphonate is unique due to the presence of the hexadecyloxyphenyl moiety, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other thiazole and benzothiazole derivatives, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
84100-45-8 |
|---|---|
Molekularformel |
C34H45N2NaO6S2 |
Molekulargewicht |
664.9 g/mol |
IUPAC-Name |
sodium;3-[2-[[3-(4-hexadecoxyphenyl)-3-oxopropanoyl]amino]-1,3-thiazol-4-yl]benzenesulfonate |
InChI |
InChI=1S/C34H46N2O6S2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23-42-29-21-19-27(20-22-29)32(37)25-33(38)36-34-35-31(26-43-34)28-17-16-18-30(24-28)44(39,40)41;/h16-22,24,26H,2-15,23,25H2,1H3,(H,35,36,38)(H,39,40,41);/q;+1/p-1 |
InChI-Schlüssel |
QBXNLZDZGBFMJV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


